molecular formula C26H27N3O3 B2555515 1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 488134-08-3

1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No. B2555515
M. Wt: 429.52
InChI Key: HVOFPZOJNATGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1’-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and overall structure. Without specific information on the compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility are important for handling and working with a compound. Unfortunately, these details are not available for this compound .

Scientific Research Applications

Spiro Piperidine Derivatives as σ-Receptor Ligands

Spiro piperidine derivatives, including structures similar to the compound , have shown significant affinity and selectivity for σ-receptors. Research indicates that substituents like benzyl at the piperidine nitrogen atom and methoxy groups in specific positions contribute to high σ1-receptor affinity. These compounds are not only potent σ1-receptor ligands but also exhibit notable selectivity towards σ2-receptors and other receptor systems, suggesting potential applications in neuroscience and pharmacology (Maier & Wünsch, 2002).

Spiro Compounds in Heterocyclic Chemistry

Spiro compounds, including those with a furan moiety, are foundational in heterocyclic chemistry. They serve as intermediates in synthesizing various heterocyclic compounds. These compounds have been applied in creating diverse structures with potential biological activity, including antimicrobial and antifungal properties (Abdelhamid et al., 2012).

Spiropiperidine in Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine-based structures have been utilized in synthesizing acetyl-CoA carboxylase inhibitors. These inhibitors are crucial in studying metabolic disorders and have implications in treating diseases like diabetes and obesity. The synthesis pathways involve innovative strategies to provide novel ACC inhibitors, highlighting the compound's relevance in medical chemistry and drug design (Huard et al., 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without more information, it’s difficult to predict future research directions .

properties

IUPAC Name

1'-benzyl-2-(furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-30-24-10-5-9-20-22-17-21(23-11-6-16-31-23)27-29(22)26(32-25(20)24)12-14-28(15-13-26)18-19-7-3-2-4-8-19/h2-11,16,22H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFPZOJNATGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.